molecular formula C5H6N4O2 B1592300 5-Nitropyridine-2,4-diamine CAS No. 2586-99-4

5-Nitropyridine-2,4-diamine

Cat. No. B1592300
CAS RN: 2586-99-4
M. Wt: 154.13 g/mol
InChI Key: SXBHXFMYNOLWEC-UHFFFAOYSA-N
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Description

5-Nitropyridine-2,4-diamine is a chemical compound with the molecular formula C5H6N4O2 .


Synthesis Analysis

The synthesis of 5-Nitropyridine-2,4-diamine involves a series of reactions. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP), a compound related to 5-Nitropyridine-2,4-diamine, was elucidated by single-crystal X-ray diffraction analysis. It belongs to a monoclinic system with centrosymmetric space group P2 1 / n .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Coordination Polymers and Magnetism

5-Nitropyridine-2,4-diamine derivatives have been utilized in the synthesis of coordination polymers, showcasing interesting structural and magnetic properties. For example, the reaction of certain derivatives with Ni(NCS)2 leads to various compounds exhibiting distinct magnetic ordering and ferromagnetic exchange through thiocyanate bridges. These findings are pivotal in the study of magnetic materials and their potential applications in data storage or sensing devices (Neumann et al., 2018).

Structural Analysis and Nonlinear Optical Materials

Research on co-crystallization with aminopyridines, including structures related to 5-Nitropyridine-2,4-diamine, has led to the development of new acentric materials that demonstrate significant potential for nonlinear optical applications. These materials, formed through specific hydrogen-bonding patterns, have been identified as candidates for enhancing optical technologies, such as in laser devices or telecommunications (Draguta et al., 2013).

Luminescent Sensors

Certain complexes involving derivatives of 5-Nitropyridine-2,4-diamine have shown promising results as luminescent sensors. These complexes can efficiently detect specific substances in aqueous solutions, making them useful for environmental monitoring or biochemical assays. The specificity and sensitivity of these sensors can be tuned by modifying the derivative structures, offering a versatile tool for analytical chemistry applications (Wang et al., 2020).

Energetic Materials

The study of 5-Nitropyridine-2,4-diamine and its derivatives in the context of energetic materials has uncovered compounds with high thermal stability, low sensitivity to impact and friction, and superior detonation performance. These characteristics make them suitable candidates for developing safer and more efficient explosives. The structural analysis of these materials provides insights into their stability and performance, contributing to the advancement of materials science in the defense industry (Tang et al., 2019).

Safety and Hazards

The safety information for 5-Nitropyridine-2,4-diamine indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement P261 .

Future Directions

The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This suggests that the development of new synthetic methods for 5-Nitropyridine-2,4-diamine and its derivatives could be a promising future direction.

properties

IUPAC Name

5-nitropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBHXFMYNOLWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618330
Record name 5-Nitropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropyridine-2,4-diamine

CAS RN

2586-99-4
Record name 5-Nitropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-amino-2-chloro-5-nitropyridine (4) (1.0 g, 5.76 mmol) in 50 ml 28% NH4OH was heated in a sealed tube at 120° C. for overnight. After cooling the reaction mixture to room temperature afforded orange red solid 5 (0.770 g, 77%). 1H NMR (DMSO-d6, 500 MHz): δ 8.66 (1H, s), 7.35 (1H, br s), 6.73 (1H, brs), 5.67 (1H, s); EIMS m/z: 155.2 (M+1), 153.2 (M−1)
Name
4-amino-2-chloro-5-nitropyridine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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